molecular formula C21H29NO3 B4030395 N-[2-(1-adamantyl)ethyl]-2,3-dimethoxybenzamide

N-[2-(1-adamantyl)ethyl]-2,3-dimethoxybenzamide

Cat. No.: B4030395
M. Wt: 343.5 g/mol
InChI Key: LJPNUJTXERWOMC-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyl)ethyl]-2,3-dimethoxybenzamide is a compound that features an adamantane moiety, which is a highly stable and rigid structure The adamantane structure is known for its unique properties, including high thermal stability and resistance to chemical degradation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-adamantyl)ethyl]-2,3-dimethoxybenzamide typically involves the reaction of 1-adamantylamine with 2,3-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-adamantyl)ethyl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1-adamantyl)ethyl]-2,3-dimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyl)ethyl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to cross biological membranes, while the benzamide group can interact with various enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-adamantyl)ethyl]-2,3-dimethoxybenzamide is unique due to the combination of the adamantane moiety and the dimethoxybenzamide structure. This combination imparts both stability and bioactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3/c1-24-18-5-3-4-17(19(18)25-2)20(23)22-7-6-21-11-14-8-15(12-21)10-16(9-14)13-21/h3-5,14-16H,6-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPNUJTXERWOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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